Sodium;7-[(2-amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate
Description
Sodium;7-[(2-amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate (CAS: 27726-35-8) is a β-lactam antibiotic belonging to the cephalosporin class. Its core structure comprises a bicyclo[4.2.0]octane system fused with a β-lactam ring, a defining feature of cephalosporins. Key structural attributes include:
- Molecular formula: C₁₆H₁₆N₃O₄SNa (sodium salt form).
- Molar mass: 347.39 g/mol (free acid form) .
- Functional groups: A 3-methylidene substituent at position 3 and a 2-amino-2-phenylacetyl side chain at position 7, which influence antibacterial activity and β-lactamase stability .
The compound’s stereochemistry is critical: the (6R,7R) configuration ensures optimal binding to penicillin-binding proteins (PBPs), a hallmark of cephalosporin efficacy . Predicted physicochemical properties include a pKa of 3.12, suggesting moderate solubility in aqueous environments .
Properties
Molecular Formula |
C16H16N3NaO4S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
sodium;7-[(2-amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate |
InChI |
InChI=1S/C16H17N3O4S.Na/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-12,15H,1,7,17H2,(H,18,20)(H,22,23);/q;+1/p-1 |
InChI Key |
DVGUTDHFEQENNS-UHFFFAOYSA-M |
Canonical SMILES |
C=C1CSC2C(C(=O)N2C1C(=O)[O-])NC(=O)C(C3=CC=CC=C3)N.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6R-[6alpha,7beta(R)]]-7-[(AMinophenylacetyl)aMino]-3-Methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic Acid SodiuM Salt* involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound for research and commercial purposes.
Chemical Reactions Analysis
Types of Reactions
[6R-[6alpha,7beta(R)]]-7-[(AMinophenylacetyl)aMino]-3-Methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic Acid SodiuM Salt* undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
[6R-[6alpha,7beta(R)]]-7-[(AMinophenylacetyl)aMino]-3-Methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic Acid SodiuM Salt* has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its antibiotic properties and potential use in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [6R-[6alpha,7beta(R)]]-7-[(AMinophenylacetyl)aMino]-3-Methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic Acid SodiuM Salt* involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Cephalosporins
Functional Differences
β-Lactamase Resistance :
- The target compound’s 3-methylidene group may reduce susceptibility to hydrolysis compared to 3-methyl or 3-acetoxymethyl derivatives (e.g., cefalexin) .
- SQ 14,359’s 7-methoxy group and bulky thienylureido side chain confer exceptional resistance to β-lactamases, particularly in Enterobacteriaceae .
Spectrum of Activity :
- The target compound’s phenylacetyl side chain supports activity against Gram-positive bacteria (e.g., Staphylococcus aureus), similar to cefalexin .
- Sodium (58-71-9) with a thiophene side chain shows preferential Gram-negative activity due to enhanced outer membrane penetration .
Pharmacokinetics :
- Ceftriaxone analogs (e.g., 41136-22-5) exhibit prolonged half-lives (>8 hours) due to protein binding and stability against renal clearance .
Research Findings
- Synthetic Routes: The target compound is synthesized via acylation of 7-aminocephalosporanic acid (7-ACA) derivatives, analogous to methods for cefalexin .
- Biological Activity : In vitro studies highlight its potency against β-lactamase-producing Haemophilus influenzae (MIC₉₀: ≤2 µg/mL), comparable to third-generation cephalosporins .
- Crystallographic Data : X-ray studies confirm the (6R,7R) configuration and planar β-lactam ring, critical for PBP affinity .
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